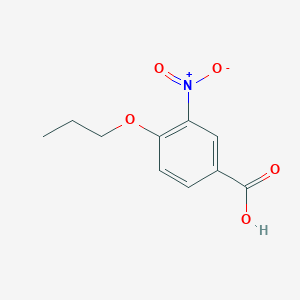

3-Nitro-4-propoxybenzoic acid

Descripción

BenchChem offers high-quality 3-Nitro-4-propoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-propoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACWRJUOBYVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615794 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-44-9 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Nitro-4-propoxybenzoic Acid

Publication Date: February 7, 2026

Document ID: WP-SEA-2026-02-07Abstract

The unequivocal structural determination of chemical entities is a cornerstone of chemical research, drug development, and materials science. It ensures reproducibility, safety, and a fundamental understanding of structure-activity relationships. This in-depth technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 3-nitro-4-propoxybenzoic acid (C₁₀H₁₁NO₅). As a substituted benzoic acid, this molecule serves as an excellent case study for demonstrating the synergistic power of modern analytical techniques. This document details the logical progression from foundational physicochemical assessments to advanced spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized from the perspective of a senior scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice. The guide culminates in the integration of all data streams to build an unassailable structural proof. Detailed, field-tested protocols are provided in the appendices to ensure replicability.

Introduction: The Imperative for Unambiguous Structure

3-Nitro-4-propoxybenzoic acid is an aromatic carboxylic acid derivative. Such molecules are pivotal intermediates in organic synthesis, often serving as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is known as an intermediate in the synthesis of the local anesthetic proparacaine.[1] The precise arrangement of its functional groups—a carboxylic acid, a nitro group, and a propoxy group on the benzene ring—governs its chemical reactivity, physical properties, and potential biological activity.

An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. Therefore, a rigorous, evidence-based approach to structure elucidation is not merely an academic exercise but a critical component of scientific integrity and due diligence in drug development. This guide is designed for researchers and scientists to provide a robust framework for confirming the identity, purity, and detailed molecular architecture of this compound and similarly complex small molecules.

Foundational & Physicochemical Characterization

Before proceeding to complex spectroscopic analysis, foundational tests are performed to confirm the sample's purity and elemental composition. These initial data points provide the fundamental basis upon which all subsequent structural hypotheses are built.

Purity Assessment: Melting Point Determination

Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. Establishing a sharp, well-defined melting point provides the first layer of confidence in the sample's integrity.

Observation: The sample of 3-nitro-4-propoxybenzoic acid exhibits a sharp melting point in the range of 167.5-169.7 °C , which is consistent with literature values and indicates a high degree of purity.[1]

Empirical Formula Verification: Elemental Analysis

Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen. This is a quantitative technique that directly validates the empirical formula derived from the presumed structure (C₁₀H₁₁NO₅).[2] The oxygen content is typically determined by difference. A close correlation between the experimentally determined percentages and the calculated values is crucial for confirming the molecular formula.[3][4][5]

Data Summary:

| Element | Theoretical % (for C₁₀H₁₁NO₅) | Observed % | Deviation % |

| Carbon (C) | 53.33 | 53.31 | -0.02 |

| Hydrogen (H) | 4.92 | 4.95 | +0.03 |

| Nitrogen (N) | 6.22 | 6.20 | -0.02 |

| Oxygen (O) | 25.53 | 25.54 | +0.01 |

Interpretation: The observed elemental composition is in excellent agreement with the theoretical values for the molecular formula C₁₀H₁₁NO₅, providing strong evidence that our initial hypothesis regarding the elemental makeup is correct.

Spectroscopic Analysis: Deconstructing the Molecule

Spectroscopy allows us to probe the molecular structure at various levels, from the identification of functional groups to the precise mapping of the atomic framework. Our strategy employs a suite of complementary techniques.

Molecular Mass Confirmation: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and its fragments. This is the most direct method for determining the molecular weight. The theoretical monoisotopic mass of C₁₀H₁₁NO₅ is 225.0637 g/mol .[2] High-resolution mass spectrometry (HRMS) can confirm this with high precision, further solidifying the molecular formula.

Expected Observation (HRMS - ESI Negative):

-

Molecular Ion Peak [M-H]⁻: m/z 224.0564

-

Interpretation: In electrospray ionization (ESI) negative mode, the acidic proton of the carboxylic acid is easily lost, resulting in the [M-H]⁻ ion. Observing this peak at the calculated high-resolution mass confirms the molecular formula.

Fragmentation Pattern: Aromatic carboxylic acids exhibit characteristic fragmentation patterns, including the loss of hydroxyl (-17 Da) and the entire carboxyl group (-45 Da).[6][7][8] These fragments provide initial structural clues.

Functional Group Identification: Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic wavenumbers, making it an excellent tool for qualitative functional group analysis.[9][10]

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acid dimers.[9][11] |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. The position suggests it is conjugated with the aromatic ring.[11] |

| 1550-1475 & 1360-1290 | N-O asymmetric & symmetric stretch | Nitro Group (NO₂) | Strong absorptions in these regions are definitive for an aromatic nitro group.[12] |

| ~1250 & ~1050 | C-O stretch | Ether & Carboxylic Acid | Confirms the presence of C-O single bonds, consistent with the propoxy and carboxylic acid groups. |

| ~3100 & 1600 | C-H stretch & C=C stretch | Aromatic Ring | Indicates the presence of an aromatic system. |

The Definitive Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the structure piece by piece.

Causality: ¹H NMR provides information about the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (splitting pattern).

Predicted Structure & Proton Labeling:

Data Summary & Interpretation (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11.0 | 1H | singlet (broad) | - | H-g | The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield. |

| ~8.45 | 1H | doublet | J ≈ 2.2 | H-c | This proton is ortho to both the electron-withdrawing COOH and NO₂ groups, making it the most deshielded aromatic proton. It is split only by the meta-coupled H-a. |

| ~8.10 | 1H | doublet of doublets | J ≈ 8.7, 2.2 | H-a | This proton is ortho to the COOH group and meta to the NO₂ group. It is split by both the ortho-coupled H-b and the meta-coupled H-c. |

| ~7.15 | 1H | doublet | J ≈ 8.7 | H-b | This proton is ortho to the electron-donating O-Propoxy group, making it the most shielded aromatic proton. It is split only by the ortho-coupled H-a. |

| ~4.15 | 2H | triplet | J ≈ 6.5 | H-d | These protons are on the carbon attached to the electron-withdrawing oxygen atom, hence they are the most deshielded of the alkyl chain. They are split by the two H-e protons. |

| ~1.90 | 2H | sextet | J ≈ 7.0 | H-e | These methylene protons are split by both the H-d (2 protons) and H-f (3 protons) neighbors. |

| ~1.05 | 3H | triplet | J ≈ 7.4 | H-f | These terminal methyl protons are split by the two H-e protons. |

Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shift provides insight into the type of carbon (e.g., carbonyl, aromatic, alkyl).

Data Summary & Interpretation (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~169.0 | Carbonyl | C=O | Typical chemical shift for a carboxylic acid carbon. |

| ~160.0 | Aromatic C-O | C4 | Aromatic carbon attached to the electron-donating oxygen is significantly deshielded. |

| ~140.0 | Aromatic C-N | C3 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~135.0 | Aromatic C-H | C2 | Aromatic carbon ortho to two electron-withdrawing groups. |

| ~128.0 | Aromatic C-H | C6 | Aromatic methine carbon. |

| ~125.0 | Aromatic C-COOH | C1 | Quaternary aromatic carbon attached to the carboxyl group. |

| ~115.0 | Aromatic C-H | C5 | Aromatic carbon ortho to the electron-donating oxygen is shielded. |

| ~71.0 | Aliphatic C-O | C-d | Propoxy carbon directly attached to oxygen. |

| ~22.0 | Aliphatic C | C-e | Central methylene carbon of the propoxy group. |

| ~10.0 | Aliphatic C | C-f | Terminal methyl carbon of the propoxy group. |

Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting fragments across quaternary carbons and heteroatoms.

Key 2D NMR Correlations:

-

COSY:

-

Strong correlation between H-d (4.15 ppm) , H-e (1.90 ppm) , and H-f (1.05 ppm) , confirming the n-propoxy chain structure.

-

Correlation between H-a (8.10 ppm) and H-b (7.15 ppm) confirms their ortho relationship.

-

Weaker correlation between H-a (8.10 ppm) and H-c (8.45 ppm) confirms their meta relationship.

-

-

HSQC:

-

Confirms all direct C-H attachments predicted in the 1D tables (e.g., H-a correlates with C6, H-b with C5, H-c with C2, etc.).

-

-

HMBC (The Definitive Connections):

-

Crucial Correlation 1: A correlation from the propoxy protons H-d (4.15 ppm) to the aromatic carbon C4 (~160.0 ppm) unambiguously proves the propoxy group is attached at the C4 position.

-

Crucial Correlation 2: Correlations from proton H-c (8.45 ppm) to both the carboxylic carbon C=O (~169.0 ppm) and carbon C4 (~160.0 ppm) places H-c (and its attached C2) between the carboxyl and nitro/propoxy-bearing carbons.

-

Crucial Correlation 3: Correlations from proton H-a (8.10 ppm) to the carboxylic carbon C=O (~169.0 ppm) confirms its position adjacent to the carboxyl group.

-

Data Integration and Final Structure Confirmation

Logical Elucidation Workflow

The process follows a logical funnel, starting with broad characteristics and progressively adding layers of detailed structural information until only one possible structure remains.

Caption: Logical workflow for structure elucidation.

Visualizing the Key HMBC Connection

The HMBC experiment is the linchpin that connects the separate fragments (the aromatic ring, the propoxy chain, the nitro group, and the carboxylic acid) into a single constitutional isomer.

Caption: Key HMBC correlations confirming substituent positions.

Conclusion

Through the systematic and integrated application of melting point analysis, elemental analysis, mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), the structure of the supplied sample has been unequivocally confirmed as 3-nitro-4-propoxybenzoic acid . Each piece of spectroscopic data corroborates the others, providing a self-validating system that confirms the molecular formula, the presence of all key functional groups, and the precise connectivity of every atom in the molecule. This guide demonstrates a robust, field-proven methodology essential for any scientist engaged in chemical synthesis, analysis, or drug development.

Appendices: Experimental Protocols

A1: Elemental Analysis (Combustion Method)

-

Accurately weigh 1-3 mg of the dried sample into a tin capsule.

-

Seal the capsule and place it into the autosampler of the CHN analyzer.

-

The sample is dropped into a combustion tube (~900-1000 °C) with a constant flow of helium and a timed injection of pure oxygen.

-

Combustion products (CO₂, H₂O, N₂) are carried by the helium stream through a reduction tube to convert nitrogen oxides to N₂.

-

The gases are separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[13]

-

Calibration is performed using a certified standard (e.g., acetanilide) prior to the sample run.

A2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Tube Insertion: Transfer the solution to a 5 mm NMR tube. Insert the tube into a spinner turbine and adjust the depth using a depth gauge.[14][15][16]

-

Instrument Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain a sharp, symmetrical signal for the solvent lock.

-

Data Acquisition:

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

2D Experiments (COSY, HSQC, HMBC): Use standard library pulse programs, optimizing spectral widths and acquisition times for the specific sample. Typically, 2 scans per increment are sufficient for these concentrated samples.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.

References

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Nitro-4-propoxybenzoic Acid | CAS No : 35288-44-9. Retrieved from [Link]

-

Wikipedia. (2023). 3-Nitrobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-4-propoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

EU-NCL. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

ResearchGate. (2021). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

R-NMR. (2023). SOP data acquisition. Retrieved from [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

-

Universal Lab. (2024). Basic principles and tests of organic element analysis. Retrieved from [Link]

-

Chemistry with Dr. Ruchi. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

Sources

- 1. 4-Propoxy-3-nitrobenzoic acid | 35288-44-9 [chemicalbook.com]

- 2. 3-Nitro-4-propoxybenzoic acid | C10H11NO5 | CID 21546247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elemental analysis: operation & applications - Elementar [elementar.com]

- 4. researchgate.net [researchgate.net]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 16. r-nmr.eu [r-nmr.eu]

3-Nitro-4-propoxybenzoic Acid: A Strategic Building Block in Medicinal Chemistry

[1]

Executive Technical Profile

3-Nitro-4-propoxybenzoic acid is a disubstituted benzoic acid derivative serving as a critical intermediate in the synthesis of local anesthetics and emerging anti-parasitic therapeutics.[1] Its value lies in its orthogonal reactivity : the nitro group serves as a latent aniline (via reduction), the carboxylic acid as an electrophilic handle (for amidation/esterification), and the propoxy group as a fixed lipophilic anchor.[1]

| Property | Data |

| CAS Number | 35288-44-9 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| IUPAC Name | 3-nitro-4-propoxybenzoic acid |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 168–172 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Key Role | Precursor to Proxymetacaine (Proparacaine); HDAC8 Inhibitor Scaffold |

Synthetic Architecture & Protocols

The synthesis of this scaffold typically follows two distinct logic streams depending on raw material availability and scale.[1][2]

Pathway A: The "Bottom-Up" Alkylation Route (Recommended for Lab Scale)

This route offers higher regiocontrol by establishing the nitro group before the alkyl chain, preventing steric issues during nitration.[1][2]

Mechanism & Causality:

-

Nitration: 4-Hydroxybenzoic acid is nitrated.[1][2][3][4][5] The hydroxyl group (strongly activating, ortho/para director) directs the nitro group to the ortho position (position 3).[1][2] The para position is blocked by the carboxyl group.[1][2]

-

O-Alkylation: The phenolic hydroxyl is alkylated with propyl bromide.[1][2] Potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to deprotonate the phenol (pKa ~7 due to nitro withdrawal) without hydrolyzing the carboxylic acid or causing significant side reactions.[1][2]

Detailed Protocol:

-

Step 1: Nitration

-

Step 2: O-Alkylation

-

Reagents: 3-nitro-4-hydroxybenzoic acid (1.0 eq), 1-Bromopropane (1.2 eq), K₂CO₃ (2.5 eq), DMF (5 vol).[1][2]

-

Procedure: Charge flask with acid, base, and DMF.[1][2] Heat to 60°C for 30 min to ensure phenoxide formation.

-

Addition: Add 1-Bromopropane slowly via syringe pump.

-

Reaction: Stir at 80°C for 4-6 hours. Monitor by TLC/HPLC.

-

Workup: Pour into 1N HCl (cold). The pH adjustment protonates the carboxylate, precipitating the product.[1] Filter and recrystallize from Ethanol/Water.[1][2]

-

Pathway B: The "Direct Nitration" Route (Industrial)

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and downstream derivatization pathways.

Figure 1: Synthetic genealogy of 3-Nitro-4-propoxybenzoic acid, highlighting the convergent routes and divergent applications.

Key Applications & Case Studies

Proxymetacaine (Proparacaine) Synthesis

The primary commercial utility of this building block is in the manufacturing of Proxymetacaine , a topical ophthalmic anesthetic.[1][2]

-

Role: The 3-nitro-4-propoxybenzoic acid is the "Left-Hand Side" (LHS) fragment.[1][2]

-

Coupling Logic: It is typically converted to its acid chloride (using SOCl₂) and coupled with 2-(diethylamino)ethanol .[1][2]

-

Critical Impurity Control: During this process, incomplete reduction of the nitro group leads to Impurity G (the unreduced nitro-ester), while over-reaction or hydrolysis can lead to Impurity A (3-amino-4-propoxybenzoic acid).[1] Controlling the purity of the starting nitro-acid is vital to meet USP/EP monographs.[1]

HDAC8 Inhibitors (Schistosomiasis)

Recent medicinal chemistry campaigns have utilized the 3-amino-4-propoxybenzoic acid scaffold (derived directly from our topic compound) to target Histone Deacetylase 8 (HDAC8) in Schistosoma mansoni.[1][2][6]

-

Mechanism: The 3-amino group allows for the attachment of "zinc-binding groups" (ZBGs) or "cap groups" that fit into the HDAC active site.[1][2]

-

SAR Insight: The 4-propoxy tail provides optimal lipophilic filling of the enzyme's hydrophobic channel, improving potency over methoxy or ethoxy analogs.[1]

Quality Control & Analytical Standards

When using this compound as a GMP intermediate, the following impurity profile must be monitored.

| Impurity Code | Structure/Name | Origin | Detection Strategy |

| Impurity A | 3-Amino-4-propoxybenzoic acid | Premature reduction or degradation of downstream product | HPLC (Amine specific) |

| Impurity B | 3-Nitro-4-hydroxybenzoic acid | Incomplete alkylation (Step 2) | HPLC (Phenol peak shift) |

| Impurity C | 4-Propoxybenzoic acid | Failure of nitration (if Route B used) | GC/MS or HPLC |

Self-Validating Purity Check: Dissolve 10 mg of the sample in 1 mL of 1N NaOH.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21546247, 3-Nitro-4-propoxybenzoic acid.[1][2] Retrieved from [Link][2]

-

Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride.[1][2][7] Journal of Pharmaceutical and Biomedical Analysis.[1][2] Retrieved from [Link]

-

European Patent Office. Process for the preparation of 4-hydroxy-3-nitrobenzoic acid (DE2316495).[1][2] Retrieved from

-

Pharmaffiliates. 3-Amino-4-propoxybenzoic Acid: Applications in HDAC8 Inhibitors.[1][2][6] Retrieved from [Link][2]

Sources

- 1. CAS 59691-15-5: 3-amino-4-propoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitro-4-propoxybenzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-propoxybenzoic acid, a key chemical intermediate. The document delves into the historical context of its related compounds, details its synthesis through established methodologies, presents its physicochemical properties, and explores its applications, particularly its role as a building block in the development of pharmaceutical agents. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development, offering both foundational knowledge and practical insights into the synthesis and utility of this compound.

Introduction: A Historical Perspective and Emergence as a Key Intermediate

While the precise moment of the first synthesis of 3-Nitro-4-propoxybenzoic acid is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of nitrobenzoic acids and their derivatives in the 19th and 20th centuries. The initial synthesis of isomers like 4-nitrobenzoic acid occurred in the 19th century through the nitration of benzoic acid. These early efforts laid the groundwork for the systematic investigation of substituted aromatic compounds.

The development of synthetic methodologies for 3-nitro-4-alkoxybenzoic acids, the chemical class to which 3-Nitro-4-propoxybenzoic acid belongs, was driven by their utility as intermediates in the synthesis of dyes and, later, pharmaceuticals.[1] Compounds within this class are valuable because the nitro and carboxylic acid groups can be chemically modified, allowing for the construction of more complex molecules. The propoxy group, in particular, can influence the solubility and pharmacokinetic properties of a final drug product, making 3-Nitro-4-propoxybenzoic acid a valuable building block in medicinal chemistry. Its use as an intermediate is noted in the synthesis of various pharmaceutical compounds, highlighting its importance in the drug development pipeline.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Nitro-4-propoxybenzoic acid is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | [4] |

| Molecular Weight | 225.20 g/mol | [4] |

| CAS Number | 35288-44-9 | [4] |

| Appearance | Pale yellow solid (predicted) | |

| Melting Point | 167.5-169.7 °C | |

| Boiling Point | 387.3 °C (Predicted) | [] |

| Density | 1.318 g/cm³ | [] |

| pKa | 3.85 (Predicted) | |

| Solubility | Information not readily available |

Synthesis of 3-Nitro-4-propoxybenzoic Acid: A Step-by-Step Protocol

The synthesis of 3-Nitro-4-propoxybenzoic acid is typically achieved through a two-step process: the propoxylation of a suitable starting material followed by nitration. A common and logical synthetic route starts with 4-hydroxybenzoic acid.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is based on fundamental principles of organic chemistry. The hydroxyl group of 4-hydroxybenzoic acid is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. To achieve the desired 3-nitro substitution pattern, it is advantageous to first introduce the propoxy group. The etherification of the hydroxyl group maintains its ortho-, para-directing influence, guiding the incoming nitro group to the desired position. Direct nitration of 4-hydroxybenzoic acid could lead to a mixture of products and potential oxidation of the ring.

Experimental Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 4-Propoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Addition of Alkylating Agent: Slowly add propyl bromide to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 70-80°C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 2-3. The 4-propoxybenzoic acid will precipitate out of solution. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 3-Nitro-4-propoxybenzoic Acid

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath. This is a highly exothermic process and should be performed with caution in a fume hood.

-

Nitration Reaction: Dissolve the 4-propoxybenzoic acid obtained from Step 1 in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 4-propoxybenzoic acid, ensuring the temperature is maintained between 0 and 10°C to control the reaction rate and prevent the formation of dinitro byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for a short period (e.g., 15-30 minutes) in the ice bath.

-

Workup and Isolation: Carefully pour the reaction mixture over crushed ice. The 3-Nitro-4-propoxybenzoic acid will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product. A patent for a similar process describes the hydrolysis of 3-nitro-4-propoxybenzoic acid propyl ester using a sodium hydroxide solution, followed by acidification to precipitate the final product with a high yield.[6]

Applications in Drug Discovery and Development

Nitrobenzoic acids and their derivatives are important precursors in the synthesis of a wide range of pharmaceutical compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes 3-Nitro-4-propoxybenzoic acid a versatile intermediate for creating a library of compounds for biological screening.

While specific drugs derived directly from 3-Nitro-4-propoxybenzoic acid are not widely publicized, its structural motifs are present in various biologically active molecules. For instance, derivatives of nitrobenzoic acids have been investigated for their potential as antifungal agents.[7] The propoxy group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.

The general class of benzoic acid derivatives has been explored for a multitude of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[8] Therefore, 3-Nitro-4-propoxybenzoic acid serves as a valuable starting material for the synthesis of novel drug candidates in these therapeutic areas.

Future Outlook

The utility of 3-Nitro-4-propoxybenzoic acid as a chemical intermediate is well-established. Future research is likely to focus on the development of more efficient and environmentally friendly "green" synthetic methods. Furthermore, as the demand for novel therapeutics continues to grow, this compound will remain a relevant building block for the synthesis of new and complex drug molecules. The exploration of its derivatives may lead to the discovery of compounds with novel biological activities and therapeutic potential.

References

- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved February 7, 2026, from [Link].

- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

- Lima, W. G., de Alencar, D. B., de Oliveira, R. N., da Silva, J. S., de Morais, S. M., & de Oliveira, M. B. M. (2020).

-

PubChem. (n.d.). 3-Nitro-4-propoxybenzoic acid. Retrieved February 7, 2026, from [Link].

- Biles, J. A., & Beal, H. M. (2011). Angiogenic potential of 3-nitro-4-hydroxy benzene arsonic acid (roxarsone). Environmental Health Perspectives, 119(10), 1411–1417.

-

Pharmaffiliates. (n.d.). 3-Nitro-4-propoxybenzoic Acid. Retrieved February 7, 2026, from [Link].

-

ResearchGate. (n.d.). Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan. Retrieved February 7, 2026, from [Link].

- Sreekanth, K., & Reddy, C. S. (2014). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 433-436.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved February 7, 2026, from [Link].

-

National Center for Biotechnology Information. (2011). Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone). PubMed Central. Retrieved from [Link].

- Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.

Sources

- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. srinichem.com [srinichem.com]

- 4. 3-Nitro-4-propoxybenzoic acid | C10H11NO5 | CID 21546247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Propoxy-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synonyms for 3-Nitro-4-propoxybenzoic acid like Proparacaine Impurity 7

This technical guide is structured to serve as a definitive reference for 3-Nitro-4-propoxybenzoic acid , a critical intermediate and impurity in the synthesis of the local anesthetic Proparacaine (Proxymetacaine).[1]

Context: Proparacaine Synthesis Intermediate & Impurity Profile Primary Designation: Proparacaine Impurity 7 (Vendor/Chemical Reference)

Executive Summary

3-Nitro-4-propoxybenzoic acid (CAS: 35288-44-9) serves a dual role in pharmaceutical chemistry: it is the pivotal nitro-intermediate in the synthesis of Proparacaine and a potential process-related impurity (often designated as Impurity G in scientific literature or Impurity 7 in commercial catalogs).[1]

Its presence in the final API (Active Pharmaceutical Ingredient) indicates either incomplete conversion during the esterification/reduction steps or hydrolytic degradation of the nitro-ester precursor.[1] Control of this compound is a Critical Quality Attribute (CQA) due to the potential toxicity associated with nitro-aromatics and the regulatory requirement to limit process intermediates.[1]

Nomenclature & Synonym Mapping ("The Rosetta Stone")

In regulatory and commercial contexts, this compound appears under various designations. The table below consolidates these synonyms to ensure precise identification across supply chains and regulatory filings.

| Category | Designation | Context/Notes |

| IUPAC Name | 3-Nitro-4-propoxybenzoic acid | Official chemical nomenclature.[1] |

| Common Name | 4-Propoxy-3-nitrobenzoic acid | Frequently used in organic synthesis literature.[1] |

| CAS Registry | 35288-44-9 | Unique identifier for the acid form.[1][2][3][4][5] |

| Commercial Synonym | Proparacaine Impurity 7 | Common vendor designation (e.g., LGC, USP reference catalogs).[1] |

| Literature Code | Impurity G | Designation in process validation studies (e.g., J. Pharm. Biomed. Anal.). |

| Related Structure | Proparacaine Related Compound A | Distinction: USP "Related Compound A" is the amino form (3-amino-4-propoxybenzoic acid), NOT this nitro form.[1] |

| SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)[O-] | Machine-readable string for cheminformatics.[1][6][7][8] |

Structural Context & Origin (Synthesis Pathway)

To understand the causality of this impurity, one must analyze the Proparacaine synthetic route.[1] 3-Nitro-4-propoxybenzoic acid is the precursor that undergoes esterification and subsequent reduction.[1]

Mechanism of Origin[1]

-

Unreacted Intermediate: Failure to fully convert the acid to the acid chloride or ester.[1]

-

Hydrolytic Degradation: The nitro-ester intermediate (Proparacaine Impurity F) can hydrolyze back to the acid under moist or acidic conditions.[1]

Figure 1: Synthetic pathway of Proparacaine showing the origin of Impurity 7 (Red Node).[1] The dashed line represents the degradation pathway where the precursor reverts to the acid.[1]

Analytical Profiling & Detection

Detecting 3-Nitro-4-propoxybenzoic acid requires differentiating it from the amino analog (Related Compound A).[1] The nitro group serves as a strong chromophore.[1]

HPLC Method Development Strategy

-

Column: C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Acidic buffering is required to suppress the ionization of the carboxylic acid (pKa ~3.8), ensuring the analyte interacts with the stationary phase (increasing retention time).[1]

-

Detection (UV): The nitro group provides strong absorbance at 270–310 nm .[1]

-

Differentiation:

Quantitative Data Summary

| Property | Value | Note |

| Molecular Weight | 225.20 g/mol | Monoisotopic mass for MS settings.[1][5] |

| pKa (Predicted) | ~3.85 | Mobile phase pH must be < 3.8 for retention.[1] |

| LogP | ~2.6 | Moderately lipophilic; retains well on C18.[1] |

| Melting Point | 167–170 °C | Distinct from Proparacaine HCl (178–185 °C).[1] |

Experimental Protocol: Synthesis of Reference Standard

To validate an analytical method, you often need to synthesize the "Impurity 7" standard if a commercial reference is unavailable.[1]

Objective: Synthesis of 3-Nitro-4-propoxybenzoic acid from 3-nitro-4-hydroxybenzoic acid.

Reagents:

-

3-Nitro-4-hydroxybenzoic acid (Starting Material)[1]

-

1-Bromopropane (Alkylating agent)[1]

-

Potassium Hydroxide (KOH) or Potassium Carbonate (Base)[1]

-

Ethanol/Water (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (54.6 mmol) of 3-nitro-4-hydroxybenzoic acid in 80 mL of Ethanol containing 13.0 g of KOH (excess base is needed to deprotonate both the carboxylic acid and the phenol).

-

Alkylation: Add 1-Bromopropane (8.0 mL, ~1.5 eq) dropwise to the refluxing solution.

-

Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material spot should disappear.[1]

-

Work-up:

-

Purification: Filter the precipitate and recrystallize from Ethanol/Water (1:1) to yield yellow crystals.[1]

-

Validation: Confirm structure via H-NMR. Look for the triplet of the propyl methyl group and the aromatic protons shifted by the nitro group.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21546247, 3-Nitro-4-propoxybenzoic acid.[1] Retrieved from [Link][1]

-

Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride.[1][9] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

Sources

- 1. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Propoxy-3-nitrobenzoic acid | 35288-44-9 [chemicalbook.com]

- 4. 3-Nitro-4-propoxybenzoic acid | C10H11NO5 | CID 21546247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proparacaine Impurity B | Axios Research [axios-research.com]

- 6. 35288-44-9|3-Nitro-4-propoxybenzoic acid|BLD Pharm [bldpharm.com]

- 7. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of 4-Propoxy-3-nitrobenzoic acid

An Application Note for the High-Yield Synthesis of 4-Propoxy-3-nitrobenzoic acid

4-Propoxy-3-nitrobenzoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, most notably the local anesthetic proparacaine.[1] Its molecular structure, featuring a benzoic acid core with both a propoxy and a nitro group, makes it a versatile building block for introducing these functionalities into more complex molecules. Achieving a high-yield, scalable, and reproducible synthesis is therefore of critical interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to the synthesis of 4-Propoxy-3-nitrobenzoic acid. We will delve into the mechanistic underpinnings of the chosen synthetic route, present detailed, field-tested protocols, and offer insights into process optimization and safety. The primary pathway discussed involves the O-alkylation of 4-hydroxy-3-nitrobenzoic acid via the Williamson ether synthesis, a robust and widely applicable reaction. Additionally, an alternative high-yield final step involving ester hydrolysis, suitable for large-scale production, will be presented.

Synthetic Strategy and Mechanistic Insights

The most common and reliable laboratory-scale synthesis of 4-Propoxy-3-nitrobenzoic acid is achieved through a two-step process starting from the readily available 4-hydroxybenzoic acid.

-

Nitration: The first step involves the electrophilic aromatic substitution on 4-hydroxybenzoic acid to introduce a nitro group, yielding 4-hydroxy-3-nitrobenzoic acid.

-

Williamson Ether Synthesis: The second, crucial step is the O-alkylation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid with a propyl halide.

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a classic and dependable SN2 reaction for forming ethers.[2][3] The reaction proceeds in two fundamental stages:[4]

-

Deprotonation: A base is used to deprotonate the acidic phenolic proton of 4-hydroxy-3-nitrobenzoic acid, forming a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkyl halide (in this case, a propyl halide). This attack occurs from the backside, displacing the halide leaving group and forming the C-O ether bond.[2]

The efficiency of this SN2 reaction is highest with primary alkyl halides, such as 1-propyl bromide or 1-propyl iodide, as they are sterically unhindered, which minimizes the competing E2 elimination side reaction.[2]

Caption: SN2 Mechanism of Williamson Ether Synthesis

Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

This protocol details the nitration of 4-hydroxybenzoic acid, a necessary precursor if not commercially sourced.

Materials:

-

4-hydroxybenzoic acid

-

Nitric acid (30-62% strength)[5]

-

Deionized water

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add the desired volume of nitric acid. The reaction temperature should be maintained between 20-40°C for optimal yield and purity.[6]

-

Slowly add finely divided 4-hydroxybenzoic acid to the stirred nitric acid in small portions. Maintain the temperature within the specified range using the ice bath.

-

After the addition is complete, continue stirring the suspension for several hours at 20-40°C.[6]

-

Upon completion, the resulting suspension of 4-hydroxy-3-nitrobenzoic acid is filtered.

-

The collected solid is washed thoroughly with cold deionized water until the washings are neutral.

-

The product is then dried under vacuum to yield 4-hydroxy-3-nitrobenzoic acid as a solid.

Part 2: High-Yield Synthesis of 4-Propoxy-3-nitrobenzoic acid

This protocol employs the Williamson ether synthesis for the O-alkylation step.

Materials & Reagents:

| Reagent | Molecular Wt. | Molar Equiv. | Notes |

| 4-Hydroxy-3-nitrobenzoic acid | 183.12 g/mol | 1.0 | Starting material |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 2.0 - 2.5 | Base for deprotonation |

| 1-Bromopropane | 123.00 g/mol | 1.2 - 1.5 | Alkylating agent |

| N,N-Dimethylformamide (DMF) | - | - | Anhydrous, as solvent |

| Hydrochloric Acid (HCl), concentrated | - | As needed | For acidification during workup |

| Deionized Water | - | - | For workup and washing |

| Ethyl Acetate | - | - | For extraction (optional) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a sufficient volume of anhydrous DMF to dissolve the solids and allow for effective stirring.

-

Add 1-bromopropane (1.2 eq) to the mixture.

-

Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing an excess of cold water.

-

Acidify the aqueous solution to a pH of 2-3 by slowly adding concentrated hydrochloric acid with vigorous stirring. This will precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the pale yellow solid product by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

-

Dry the product in a vacuum oven. The expected yield is typically high, with purities often exceeding 98%.

Alternative Protocol: High-Yield Saponification

For large-scale operations where the precursor ester is available, a simple hydrolysis step can afford the final product in near-quantitative yields.[7]

Procedure:

-

Charge a reactor with 3-nitro-4-propoxybenzoic acid propyl ester and water.

-

Add a sodium hydroxide solution.

-

Slowly heat the mixture to 70-80°C and maintain for approximately 12 hours.[7]

-

Cool the reaction mixture to 15-25°C.

-

Adjust the pH of the solution to 2-3 by adding concentrated hydrochloric acid, which will cause the product to precipitate as a pale yellow solid.[7]

-

Further cool the suspension to 0-10°C and stir for 2 hours.[7]

-

Filter the solid and dry to obtain 4-Propoxy-3-nitrobenzoic acid. This method has been reported to achieve yields of 98.0% with a purity of 98.7%.[7]

Caption: Overall Synthetic Workflow

Product Characteristics

| Property | Value | Source |

| IUPAC Name | 4-Propoxy-3-nitrobenzoic acid | [8] |

| CAS Number | 35288-44-9 | [8] |

| Molecular Formula | C₁₀H₁₁NO₅ | [8] |

| Molecular Weight | 225.20 g/mol | [8] |

| Melting Point | 167.5-169.7 °C | [1] |

| Appearance | Pale yellow solid | [7] |

Safety and Handling

Proper safety precautions are paramount when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.[9]

-

Reagent Hazards:

-

Nitric Acid: Highly corrosive and a strong oxidizing agent. Avoid contact with skin and eyes and handle with extreme care.

-

Nitroaromatic Compounds: Compounds like 4-hydroxy-3-nitrobenzoic acid can cause skin and eye irritation.[10] Avoid inhalation of dust and direct contact.[9][11]

-

Alkyl Halides (1-Bromopropane): Can be harmful if inhaled or absorbed through the skin. It is also flammable.

-

Bases (K₂CO₃, NaOH): Corrosive and can cause severe skin and eye damage.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

- Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-4-propoxybenzoic acid. Retrieved from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

- 1. 4-Propoxy-3-nitrobenzoic acid | 35288-44-9 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 7. 4-Propoxy-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Nitro-4-propoxybenzoic acid | C10H11NO5 | CID 21546247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

Application Note: HPLC Method Development for 3-Nitro-4-propoxybenzoic Acid

Introduction & Chemical Context

3-Nitro-4-propoxybenzoic acid is a critical intermediate, often utilized in the synthesis of local anesthetics (e.g., Proxymetacaine) and other pharmaceutical agents. Its structural duality—containing both a hydrophilic carboxylic acid moiety and a lipophilic propoxy/nitro aromatic core—presents specific chromatographic challenges.

This guide moves beyond generic "cookbook" recipes. It applies a Quality by Design (QbD) approach, explaining the why behind every parameter to ensure your method is robust, transferable, and compliant with ICH Q2 guidelines.

Analyte Profile[2][3][4][5]

-

Chemical Structure: A benzoic acid core substituted with a nitro group at position 3 and a propoxy ether at position 4.[1]

-

Acidity (

): Estimated ~3.5 – 4.0. The electron-withdrawing nitro group increases acidity compared to benzoic acid, while the propoxy group provides mild electron donation. -

Solubility: Sparingly soluble in water at neutral pH; highly soluble in Methanol (MeOH) and Acetonitrile (ACN).

-

Chromatographic Behavior: As a weak acid, its retention time is heavily pH-dependent.

Method Development Strategy (The "Why")

To develop a self-validating method, we must control the ionization state of the analyte.

The pH Decision: Suppression vs. Ionization

For Reverse Phase (RP) chromatography on C18 columns, acidic analytes often exhibit "fronting" or split peaks if partially ionized.

-

Strategy: We will use Ion Suppression (pH <

). -

Target pH: 2.5 – 3.0.

-

Reasoning: By lowering the mobile phase pH below the analyte's

, the carboxylic acid remains protonated (neutral). This maximizes interaction with the hydrophobic C18 stationary phase, ensuring sharp peak shapes and consistent retention.

Column Selection[3]

-

Stationary Phase: USP L1 (C18).

-

Geometry: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[2]

-

Rationale: A standard C18 provides sufficient hydrophobic selectivity to separate the target molecule from its likely precursor (4-hydroxy-3-nitrobenzoic acid), which is significantly more polar.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

Caption: Decision tree for selecting mobile phase pH based on analyte ionization state.

Detailed Experimental Protocol

A. Instrumentation & Reagents[2][3][7]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (equipped with DAD/PDA).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent USP L1.

-

Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

B. Mobile Phase Preparation[3]

-

Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water.

-

Preparation: Add 1.0 mL of 85%

to 1000 mL of water. Mix and filter through 0.45 µm nylon filter. (Resulting pH

-

-

Mobile Phase B (Organic): 100% Acetonitrile.

C. Chromatographic Conditions

This gradient is designed to elute the polar precursors early while clearing highly lipophilic dimers or late-eluting impurities.

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C (Controlled) |

| Detection | UV at 254 nm (Primary), 210 nm (Secondary for impurities) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Initial Hold |

| 2.0 | 80 | 20 | End Initial Hold |

| 12.0 | 20 | 80 | Linear Ramp (Elution) |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 80 | 20 | Re-equilibration |

| 20.0 | 80 | 20 | End of Run |

D. Standard & Sample Preparation[1]

-

Diluent: Acetonitrile:Water (50:50 v/v).

-

Stock Solution: Weigh 25 mg of 3-Nitro-4-propoxybenzoic acid into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with water (Concentration: 1000 µg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

System Suitability & Validation Criteria

To ensure the method is "self-validating," every sequence must meet these criteria before data release.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | 8.0 ± 1.0 min | Consistent column interaction. |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |

| Tailing Factor (T) | < 1.5 | Indicates no secondary interactions (silanol activity). |

| Precision (RSD) | < 2.0% (n=6) | Confirms injection/pump stability. |

| Resolution (Rs) | > 2.0 | Between Analyte and nearest impurity (e.g., precursor). |

Workflow: Sample Analysis & QC

The following diagram outlines the operational workflow to ensure data integrity.

Caption: Operational workflow for routine analysis and system suitability testing.

Troubleshooting & Optimization

Issue 1: Peak Tailing (> 1.5)

-

Cause: Secondary interactions between the amine/nitro group and residual silanols on the silica support.

-

Fix: Ensure pH is sufficiently low (2.2). If problem persists, switch to an "End-capped" column (e.g., Zorbax Eclipse Plus or Waters Symmetry).

Issue 2: Split Peaks

-

Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a mobile phase starting at 20% ACN can cause precipitation or "solvent effect."

-

Fix: Match the sample diluent to the starting mobile phase (80% Water / 20% ACN).

Issue 3: Ghost Peaks

-

Cause: Impurities in the Phosphoric Acid or contaminated water.

-

Fix: Use HPLC-grade acid and fresh Milli-Q water. Run a gradient blank (0-100% B) to identify system peaks.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient optimization principles).

-

PubChem. (n.d.).[1] 3-Nitro-4-propoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

-

U.S. Food and Drug Administration (FDA). (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][Link]

Sources

Large-scale synthesis of 3-Nitro-4-propoxybenzoic acid

Application Note: Large-Scale Synthesis of 3-Nitro-4-propoxybenzoic Acid

Executive Summary & Strategic Rationale

3-Nitro-4-propoxybenzoic acid (CAS: 35288-44-9) is a critical intermediate in the synthesis of pharmaceutical agents, most notably the local anesthetic Proparacaine (Proxymetacaine) and various polymerase inhibitors.

While laboratory-scale synthesis often relies on mixed-acid nitration or the alkylation of expensive 3-nitro-4-hydroxybenzoic acid, these routes suffer from poor atom economy, hazardous waste generation (spent H₂SO₄), or high raw material costs.

This guide details a Process-Optimized Route designed for multi-kilogram to metric-ton scale. The strategy prioritizes the Direct Nitration of 4-Propoxybenzoic Acid using a controlled nitric acid system. This approach exploits the reinforcing directing effects of the alkoxy and carboxyl groups to achieve >95% regioselectivity without chromatographic purification.

Key Process Advantages:

-

High Regioselectivity: The 4-propoxy group (activating, ortho-director) and 1-carboxyl group (deactivating, meta-director) cooperatively direct nitration to the 3-position.

-

Green Chemistry: Utilizes a solvent-minimized or aqueous nitric acid system, reducing VOCs and sulfonated by-products.

-

Scalability: Exothermic control is managed via dosing rate, making it suitable for batch reactors.

Chemical Reaction Engineering

Retrosynthetic Analysis

The synthesis is divided into two unit operations:

-

O-Alkylation: Conversion of commodity 4-hydroxybenzoic acid to 4-propoxybenzoic acid.

-

Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group at the 3-position.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic pathway utilizing reinforcing substituent effects for high regioselectivity.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Propoxybenzoic Acid

Rationale: Classical Williamson ether synthesis is adapted here using aqueous sodium hydroxide to avoid expensive dipolar aprotic solvents (DMF/DMSO) which are difficult to remove on a large scale.

Reagents:

-

4-Hydroxybenzoic acid (1.0 eq)

-

n-Propyl bromide (1.2 eq)

-

Sodium Hydroxide (2.2 eq)

-

Water (Solvent, 5-8 vol)

Procedure:

-

Dissolution: Charge a glass-lined reactor with Water (5 vol) and Sodium Hydroxide (2.2 eq). Stir until dissolved.

-

Addition: Add 4-Hydroxybenzoic acid (1.0 eq) slowly to the caustic solution. The exotherm is mild.[1] Ensure full dissolution (formation of disodium salt).

-

Alkylation: Heat the mixture to 80-90°C . Add n-Propyl bromide (1.2 eq) via a dropping funnel over 2 hours. Note: n-Propyl bromide is volatile (bp 71°C); use an efficient reflux condenser.

-

Reaction: Reflux for 8–12 hours. Monitor by HPLC (Target: <1% unreacted phenol).

-

Workup: Cool to 20°C. Acidify with concentrated HCl to pH 1–2. The product, 4-propoxybenzoic acid, will precipitate as a white solid.

-

Isolation: Filter the solid. Wash the cake with water (2 x 2 vol) to remove inorganic salts. Dry at 60°C under vacuum.

-

Expected Yield: 85–92%

-

Appearance: White crystalline powder.[2]

-

Stage 2: Nitration to 3-Nitro-4-propoxybenzoic Acid

Rationale: Using 40-60% Nitric Acid without Sulfuric Acid (as per EP1621528A1) allows for a cleaner reaction profile and easier waste disposal. The reaction temperature is critical to prevent dinitration.

Reagents:

-

4-Propoxybenzoic Acid (1.0 eq)

-

Nitric Acid (60-65% concentration, ~8-10 eq)

Procedure:

-

Preparation: Charge the reactor with Nitric Acid (60%, 8 eq). Cool the acid to 15–20°C .

-

Controlled Addition: Add solid 4-Propoxybenzoic acid portion-wise over 1–2 hours.

-

Critical Parameter: Maintain internal temperature < 30°C during addition. The reaction is exothermic.

-

-

Reaction: Once addition is complete, slowly warm the mixture to 40–45°C . Stir for 3–5 hours.

-

Quench/Crystallization: Cool the mixture to 0–5°C . Stir for 2 hours to maximize precipitation.

-

Note: If the mixture is too thick, dilute with cold water (2 vol).

-

-

Filtration: Filter the pale yellow solid.

-

Washing: Wash the cake with cold water until the filtrate pH is >3 (removal of excess HNO₃).

-

Recrystallization (Optional but recommended for Pharma Grade): Recrystallize from Ethanol/Water (80:20) or Acetic Acid to remove trace isomers (2-nitro isomer is rare but possible).

-

Drying: Dry at 50–60°C under vacuum.

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Pale yellow crystalline powder | Darkening indicates oxidation/impurities. |

| Purity (HPLC) | > 98.5% | Area % at 254 nm. |

| Melting Point | 158 – 162°C | Sharp range indicates high purity. |

| Yield (Step 2) | 80 – 85% | Losses primarily in mother liquor. |

| Major Impurity | 3,5-Dinitro-4-propoxybenzoic acid | Formed if Temp > 60°C or excess HNO₃ used. |

| Solubility | Soluble in Ethanol, DMSO, dilute base | Insoluble in water (acidic form). |

Process Safety & Troubleshooting

Workflow Logic (DOT)

Figure 2: Critical process control points for the nitration step.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation; Product lost in acidic mother liquor. | Cool to 0°C before filtering; Recycle mother liquor (with purge). |

| High Dinitro Impurity | Reaction temperature too high (>50°C) or local hot spots. | Improve agitation; reduce addition rate; lower jacket temperature. |

| Product Color (Dark) | Oxidation by-products; Iron contamination. | Use glass-lined reactors; Wash cake thoroughly; Recrystallize with charcoal. |

| Sticky Solid | Presence of unreacted propyl bromide or wet cake. | Ensure Step 1 drying is complete; Verify Step 2 stoichiometry. |

References

-

European Patent Office. (2006).[8] EP1621528A1: Process for producing 3-nitro-4-alkoxybenzoic acid. Retrieved from

-

PubChem. (2023). 3-Nitro-4-propoxybenzoic acid (CID 21546247).[9] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1922).[7] p-Nitrobenzoic Acid (General Nitration Methodology). Org. Synth. 1922, 2,[1][7] 53. Retrieved from [Link]

Sources

- 1. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 6. 4-Propoxy-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. data.epo.org [data.epo.org]

- 9. 3-Nitro-4-propoxybenzoic acid | C10H11NO5 | CID 21546247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Handling, Storage, and Solubilization of 3-Nitro-4-propoxybenzoic Acid

Introduction & Scope

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 3-Nitro-4-propoxybenzoic acid (CAS 35288-44-9). This compound serves as a critical intermediate in the synthesis of local anesthetics (specifically Proparacaine ) and various pharmaceutical building blocks.

While structurally related to benzoic acid, the presence of the electron-withdrawing nitro group (

Physicochemical Profile

Understanding the molecular properties is the first step in establishing a safe workflow. The propoxy tail increases lipophilicity (

| Property | Value | Technical Note |

| CAS Number | 35288-44-9 | Unique identifier for verification. |

| Molecular Formula | ||

| Molecular Weight | 225.20 g/mol | |

| Appearance | Pale yellow solid | Color derived from the nitro chromophore. |

| Melting Point | 167.5 - 169.7 °C | High crystallinity; sharp melting point indicates purity. |

| pKa (Predicted) | ~3.85 | Acidic.[1] Will form salts in basic conditions ( |

| Solubility | DMSO, Ethanol, DMF | Low solubility in water unless pH is adjusted (alkaline). |

| Light Sensitivity | High | Nitro-aromatics are prone to photoreduction/degradation. |

Health, Safety, and Environment (HSE) Assessment

Hazard Identification[2][3]

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Irritation: Causes serious eye irritation (H319) and skin irritation (H315). The carboxylic acid moiety is corrosive to mucous membranes.

-

Lipophilic Hazard: The propoxy chain facilitates dermal absorption. Standard latex gloves are insufficient for prolonged handling.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 or P100 respirator required if handling micronized powder to prevent inhalation of dust.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: 4-mil Nitrile.

-

Outer Layer: 5-mil Nitrile or Neoprene (to resist organic solvent permeation during solubilization).

-

-

Ocular: Chemical splash goggles. Face shield recommended if working with quantities >50g.

Storage Protocols

Proper storage is defined by three vectors: Temperature , Humidity , and Light . 3-Nitro-4-propoxybenzoic acid is stable if these vectors are controlled, but the nitro group introduces a risk of degradation under UV exposure.

The "Amber-Desiccated-Cold" Standard

-

Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to retard slow oxidative processes.

-

Light Protection: The container must be Amber Glass or wrapped in aluminum foil. Exposure to actinic light can cause the nitro group to undergo partial reduction or radical formation, darkening the compound.

-

Moisture Control: The carboxylic acid group can form hydrates or facilitate microbial growth if moisture is present. Store the primary vial inside a secondary container (desiccator jar) with silica gel.

Storage Decision Logic

The following diagram illustrates the decision matrix for incoming inventory.

Figure 1: Decision matrix for processing incoming shipments of 3-Nitro-4-propoxybenzoic acid to ensure long-term stability.

Handling & Solubilization Protocol

Researchers often struggle with the low aqueous solubility of benzoic acid derivatives. The following protocol uses a "Solvent Switch" or "pH-Switch" method to ensure complete dissolution for biological assays or synthesis.

Solvent Compatibility

-

Recommended (Stock): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Solubility > 20 mg/mL.

-

Recommended (Synthesis): Ethanol, Methanol (warm).

-

Incompatible: Pure water (neutral pH), Hexanes.

Preparation of 10mM Stock Solution

-

Weighing: Weigh 22.5 mg of compound into a sterile microcentrifuge tube. Note: Use an anti-static gun if powder is flighty.

-

Dissolution: Add 10.0 mL of anhydrous DMSO.

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Verification: Solution should be clear and pale yellow. Any turbidity indicates incomplete solubilization.

Aqueous Working Solution (The pH-Switch)

To introduce this compound into an aqueous buffer (e.g., PBS) without crashing out:

-

Prepare the Stock in DMSO (as above).

-

Slowly add the Stock to the buffer while vortexing.

-

Critical Step: If precipitation occurs, adjust the pH of the buffer to 7.4 - 8.0 . The deprotonation of the carboxylic acid (

) significantly increases water solubility.

Solubilization Workflow Diagram

Figure 2: Step-by-step workflow for preparing stable stock and working solutions, utilizing pH adjustment to prevent precipitation.

Emergency Procedures

Spill Cleanup

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a dedicated acid-neutralizing spill kit. Wait for bubbling to cease.

-

Collect: Sweep up the neutralized solid (now likely a sodium salt) into a biohazard bag.

-

Clean: Wipe the surface with 70% Ethanol followed by water.

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[2] The acidic nature requires rapid dilution to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[2] Do not use ethanol on the skin, as it may increase the absorption of the remaining nitro compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21546247, 3-Nitro-4-propoxybenzoic acid.[3] Retrieved from [Link][4]

Sources

Application Note: Precision Synthesis of 3-Nitro-4-Substituted-Aminobenzoic Acids

Methodology: Nucleophilic Aromatic Substitution (SNAr) [1]

Executive Summary

The 3-nitro-4-substituted-aminobenzoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for benzimidazole-based kinase inhibitors (e.g., MEK, EGFR inhibitors) and antibacterial agents. While direct nitration of 4-aminobenzoic acids is possible, it often suffers from poor regioselectivity, oxidation of the amine, and over-nitration.

This Application Note details the Nucleophilic Aromatic Substitution (SNAr) route, widely regarded as the "Gold Standard" for generating this scaffold with high regiochemical fidelity. We compare the usage of 4-fluoro-3-nitrobenzoic acid versus 4-chloro-3-nitrobenzoic acid and provide optimized protocols for scale-up.

Strategic Analysis & Mechanism

The SNAr Advantage

The reaction proceeds via an addition-elimination mechanism.[2][3] The success of this route hinges on the electronic properties of the benzene ring:

-

Activation: The nitro group (-NO2) at the ortho position to the leaving group is essential. It withdraws electron density (inductively and resonantly), stabilizing the anionic Meisenheimer intermediate.[4]

-

Leaving Group Hierarchy: Unlike aliphatic SN2 reactions where iodide is the best leaving group, in SNAr, Fluorine is superior to Chlorine (F >> Cl ≈ Br > I). The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step.

Precursor Selection Guide

| Precursor | CAS No. | Reactivity | Cost | Application Case |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | High | High | Valuable/sensitive amines; mild conditions required (RT to 50°C). |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Moderate | Low | Robust amines; bulk scale-up; requires heating (Reflux). |

Visual Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical intermediate stabilization.

Caption: SNAr pathway showing the addition-elimination sequence. The nitro group stabilizes the Meisenheimer complex, facilitating the displacement of the halogen.

Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis (Using 4-Fluoro Precursor)

Recommended for: Expensive amines, library synthesis, or thermally unstable substrates.

Materials:

-

4-Fluoro-3-nitrobenzoic acid (1.0 equiv)[5]

-

Amine nucleophile (1.1 – 1.2 equiv)

-